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Abstract
Mibefradil (Ro 40-5967), a novel tetralol derivative, emerged in the 1990s as a promising

antihypertensive and antianginal agent, distinguished by its unique mechanism of action: a

selective blockade of T-type calcium channels.[1][2] Developed by Hoffmann-La Roche, it

represented a new class of calcium channel blockers with a distinct pharmacological profile

from the existing L-type channel blockers.[1][3] Despite demonstrating efficacy in clinical trials

for hypertension and chronic stable angina, Mibefradil's journey was cut short.[4][5] A year after

its launch, it was voluntarily withdrawn from the market due to severe drug-drug interactions,

primarily stemming from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[6]

[7][8] This technical guide provides an in-depth exploration of the discovery, history, mechanism

of action, and clinical development of Mibefradil, offering valuable insights for researchers and

professionals in drug development.

Discovery and Preclinical Development
Mibefradil was identified as a novel calcium channel antagonist with a distinct chemical

structure and pharmacological characteristics compared to classical calcium antagonists.[1]

Preclinical studies revealed its potent vasodilatory effects with a notable selectivity for the

coronary vasculature over peripheral vessels and the myocardium.[1] A key distinguishing

feature was its ability to relax vascular smooth muscle and reduce heart rate without causing a
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negative inotropic effect (a reduction in the force of muscular contraction).[1] Furthermore, it did

not trigger the reflex neurohormonal activation often seen with other vasodilators.[1]

Chemical Synthesis
While detailed, step-by-step synthesis protocols for Ro 40-5967 are not extensively available in

the public domain, it is known to be a benzimidazoyl-substituted tetraline derivative.[2][9]

Mechanism of Action
Mibefradil's unique pharmacological profile is attributed to its selective blockade of low-voltage-

activated (T-type) calcium channels over high-voltage-activated (L-type) calcium channels.[1][2]

This selectivity is believed to be responsible for many of its distinct properties.[1]

T-Type Calcium Channel Blockade and Downstream
Effects
T-type calcium channels play a crucial role in regulating cellular excitability, pacemaking activity

in the heart, and vascular smooth muscle tone.[10][11] By blocking these channels, Mibefradil

was postulated to exert its therapeutic effects.
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Mechanism of Action of Mibefradil.
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Experimental Protocols
Electrophysiological Studies: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique was instrumental in characterizing Mibefradil's effects on

ion channels.

Objective: To measure the inhibitory effect of Mibefradil on T-type and L-type calcium

currents in isolated cardiac myocytes.

Cell Preparation: Cardiomyocytes were enzymatically isolated from animal models (e.g., rat

hearts).

Recording Solutions:

Pipette Solution (Intracellular): Typically contained Cs⁺ and EGTA to block K⁺ currents and

buffer intracellular Ca²⁺, respectively.

Bath Solution (Extracellular): A Na⁺- and K⁺-free solution was used to eliminate

overlapping currents, with Ca²⁺ or Ba²⁺ as the charge carrier.

Voltage Protocol:

To isolate T-type currents, cells were held at a hyperpolarized potential (e.g., -90 mV) to

ensure the channels are in a closed, ready-to-be-activated state. Depolarizing voltage

steps to around -30 mV were then applied.

To isolate L-type currents, the holding potential was set to a more depolarized level (e.g.,

-50 mV) to inactivate T-type channels, followed by depolarizing pulses to around 0 mV.

Data Analysis: The peak current amplitude was measured before and after the application of

Mibefradil at various concentrations. The concentration-response curve was then fitted with

the Hill equation to determine the IC50 value.
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Workflow for Electrophysiological Analysis.

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Mibefradil

Channel Type IC50
Cell
Type/Experimental
Condition

Reference(s)

T-type Ca²⁺ 2.7 µM - [12]

L-type Ca²⁺ 18.6 µM - [12]

CYP3A4 0.3-2 µM Reversible Inhibition [13]

P-glycoprotein 1.6 µM
Digoxin Transport

Inhibition
[14]

Table 2: Pharmacokinetic Properties of Mibefradil
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Parameter Value Condition Reference(s)

Bioavailability
~70% (single dose),

~90% (multiple doses)
Oral administration [2]

Time to Peak Plasma

Concentration (Tmax)
~2.4 hours Multiple oral doses [15]

Elimination Half-life

(t½)
17-25 hours Steady state [2][15]

Plasma Protein

Binding
>99.5%

Primarily to alpha 1-

acid glycoprotein
[15]

Clearance 5.7 to 7.5 L/h Multiple oral doses [15]

Volume of Distribution 180 L Multiple oral doses [15]

Clinical Development
Mibefradil underwent extensive clinical evaluation for the treatment of hypertension and chronic

stable angina.

Hypertension Trials
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[16]

Patient Population: Patients with mild to moderate essential hypertension.[16]

Dosage: Once-daily oral doses ranging from 25 mg to 150 mg.

Primary Endpoints: Change from baseline in sitting diastolic and systolic blood pressure.

Key Findings: Mibefradil demonstrated a dose-dependent reduction in blood pressure.[16]

The antihypertensive effect was gradual, reaching its full potential within one to two weeks of

treatment.[4]

Table 3: Summary of Mibefradil Efficacy in Hypertension
Clinical Trials
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Parameter Mibefradil Dose Result Reference(s)

Sitting Diastolic Blood

Pressure
50-150 mg

Significant reduction

compared to placebo
[16]

Sitting Systolic Blood

Pressure
50-150 mg

Significant reduction

compared to placebo
[16]

Heart Rate Dose-dependent Slight decrease [16]

Angina Pectoris Trials
Design: Multicenter, double-blind, placebo-controlled, parallel-group trials.[17]

Patient Population: Patients with chronic stable angina pectoris.[17]

Dosage: Once-daily oral doses of 50 mg and 100 mg.[5]

Primary Endpoints: Change in exercise tolerance test (ETT) duration, time to onset of

angina, and time to 1-mm ST-segment depression.[5][17]

Key Findings: Mibefradil significantly improved all exercise tolerance parameters, particularly

at the 100 mg dose.[5][17] It also reduced the frequency of anginal attacks and nitroglycerin

consumption.[5]

Table 4: Summary of Mibefradil Efficacy in Angina
Pectoris Clinical Trials
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Parameter Mibefradil Dose Result Reference(s)

Exercise Tolerance

Test Duration
100 mg

Significant

improvement
[5][17]

Time to Onset of

Angina
100 mg

Significant

improvement
[5][17]

Time to 1-mm ST-

segment Depression
100 mg

Significant

improvement
[5][17]

Anginal Attack

Frequency
Dose-dependent Significant reduction [5]

Nitroglycerin

Consumption
Dose-dependent Significant reduction [5]

Metabolism and Drug-Drug Interactions
Mibefradil is extensively metabolized in the liver, with less than 3% of an oral dose excreted

unchanged in the urine.[15] The primary metabolic pathways are esterase-catalyzed hydrolysis

and cytochrome P450 (CYP) 3A4-mediated oxidation.[15] A crucial aspect of Mibefradil's

profile, and the ultimate reason for its downfall, was its potent inhibition of CYP3A4.[13][15]

CYP3A4 Inhibition
Mibefradil acts as a mechanism-based inhibitor of CYP3A4, meaning it is converted by the

enzyme into a reactive metabolite that irreversibly inactivates it.[13] This leads to a significant

increase in the plasma concentrations of other drugs that are also metabolized by CYP3A4,

potentially causing toxicity.[8][9]
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Mechanism of Mibefradil-Induced Drug-Drug Interactions.

Market Withdrawal
In June 1998, approximately one year after its approval, Roche voluntarily withdrew Mibefradil

(Posicor®) from the market.[6][8] This decision was prompted by accumulating evidence of

serious and potentially fatal drug interactions when Mibefradil was co-administered with a
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number of other medications.[7][8] The FDA and Roche concluded that the complexity of the

necessary prescribing information to ensure its safe use was impractical.[8]

Conclusion
The story of Mibefradil serves as a critical case study in drug development. It highlights the

potential of targeting novel pharmacological pathways, such as the T-type calcium channel, for

therapeutic benefit. However, it also underscores the paramount importance of a thorough

understanding of a drug's metabolic profile and its potential for drug-drug interactions. While

Mibefradil's clinical journey was brief, the scientific knowledge gained from its development

continues to inform the design and evaluation of new cardiovascular and other therapeutic

agents. The repurposing of Mibefradil for other indications, such as cancer, is currently being

explored, demonstrating the enduring legacy of this unique molecule.[12][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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